molecular formula C10H11IO B11846937 3-(2-Iodobenzyl)oxetane

3-(2-Iodobenzyl)oxetane

Cat. No.: B11846937
M. Wt: 274.10 g/mol
InChI Key: PTSBAELSFFLDGZ-UHFFFAOYSA-N
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Description

3-(2-Iodobenzyl)oxetane is a chemical compound featuring an oxetane ring substituted with a 2-iodobenzyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties, including ring strain and reactivity. The presence of the 2-iodobenzyl group adds further versatility to this compound, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both an alcohol and a halide group. For instance, the reaction of 2-iodobenzyl alcohol with an appropriate oxetane precursor under basic conditions can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Iodobenzyl)oxetane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organometallic compounds.

    Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl oxetanes, while oxidation can lead to ring-opened products .

Scientific Research Applications

3-(2-Iodobenzyl)oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Iodobenzyl)oxetane involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the 2-iodobenzyl group. The oxetane ring’s strain makes it susceptible to ring-opening reactions, while the iodine atom can participate in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

  • 3-(2-Bromobenzyl)oxetane
  • 3-(2-Chlorobenzyl)oxetane
  • 3-(2-Fluorobenzyl)oxetane

Comparison: 3-(2-Iodobenzyl)oxetane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This difference can influence the compound’s reactivity and the types of reactions it can undergo. For example, iodine’s ability to participate in cross-coupling reactions makes this compound particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

3-[(2-iodophenyl)methyl]oxetane

InChI

InChI=1S/C10H11IO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2

InChI Key

PTSBAELSFFLDGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=CC=CC=C2I

Origin of Product

United States

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